
2-(Ethylsulfanyl)benzaldehyde
Overview
Description
2-(Ethylsulfanyl)benzaldehyde is an organic compound with the molecular formula C9H10OS It is characterized by the presence of an ethylsulfanyl group attached to a benzaldehyde moiety
Mechanism of Action
Target of Action
It is structurally similar to benzaldehyde , which is known to bind chemically to cellular macromolecules, particularly free amino groups .
Mode of Action
Benzaldehyde, a structurally similar compound, is known to bind chemically to cellular macromolecules . This suggests that 2-(Ethylsulfanyl)benzaldehyde might interact with its targets in a similar manner, leading to changes in the cellular environment.
Biochemical Pathways
For instance, it is synthesized via the β-oxidative pathway in peroxisomes . It’s plausible that this compound might affect similar pathways.
Pharmacokinetics
Benzaldehyde is known to be well-absorbed via the gastrointestinal tract, skin, and lungs . It is rapidly distributed, especially in the blood and kidneys, and excreted very rapidly almost exclusively with the urine . These properties might give us some insights into the potential pharmacokinetics of this compound.
Result of Action
Benzaldehyde is known to cause irritation of the skin, eyes, and mucous membranes of the respiratory passages . It’s plausible that this compound might have similar effects.
Action Environment
It’s known that the compound is stable under inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound’s action, efficacy, and stability might be influenced by factors such as temperature and atmospheric conditions.
Biochemical Analysis
Cellular Effects
Some benzaldehydes have been shown to disrupt cellular antioxidation systems, suggesting that 2-(Ethylsulfanyl)benzaldehyde may have similar effects .
Molecular Mechanism
Benzaldehydes can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the activity of this compound at the molecular level.
Temporal Effects in Laboratory Settings
Benzaldehydes are known for their stability and slow degradation , suggesting that this compound may exhibit similar characteristics.
Metabolic Pathways
Benzaldehydes can be involved in various metabolic pathways, including oxidation reactions .
Transport and Distribution
Benzaldehydes can undergo substitution reactions, which may influence their transport and distribution .
Subcellular Localization
The localization of similar compounds can be influenced by various factors, including targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethylsulfanyl)benzaldehyde typically involves the introduction of an ethylsulfanyl group to a benzaldehyde precursor. One common method is the nucleophilic substitution reaction where benzaldehyde is treated with ethylthiol in the presence of a base, such as sodium hydroxide, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(Ethylsulfanyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethylsulfanyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products:
Oxidation: 2-(Ethylsulfanyl)benzoic acid.
Reduction: 2-(Ethylsulfanyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Organic Synthesis
Schiff Base Reactions
2-(Ethylsulfanyl)benzaldehyde can be utilized in Schiff base reactions, which are crucial for synthesizing various nitrogen-containing compounds. These reactions involve the condensation of aldehydes with amines to form imines, which can further react to yield diverse products. For example, it has been shown that using this compound in conjunction with aniline derivatives yields high-efficiency products under mild conditions. The yields can reach up to 85%, indicating its effectiveness as a starting material in complex organic syntheses .
Table 1: Yields of Schiff Base Reactions Using this compound
Reactants | Solvent | Yield (%) |
---|---|---|
Aniline + this compound | DCM | 85 |
Aniline + 4-methyl-2-(ethylsulfanyl)benzaldehyde | Ethanol | 78 |
Aniline + 4-hydroxy-2-(ethylsulfanyl)benzaldehyde | DMSO | 75 |
Medicinal Chemistry
Anticancer Properties
Research indicates that substituted benzaldehydes, including this compound, exhibit potential anticancer activities. They may sensitize hypoxic tumor cells, which are often resistant to conventional therapies like chemotherapy and radiotherapy. This property is particularly useful in enhancing the efficacy of existing cancer treatments .
Table 2: Anticancer Activity of Substituted Benzaldehydes
Compound | Cancer Type | Mechanism of Action |
---|---|---|
This compound | Breast Cancer | Hypoxic sensitization |
4-Methoxy-2-(ethylsulfanyl)benzaldehyde | Lung Cancer | Induction of apoptosis |
Materials Science
Synthesis of Functionalized Polymers
The compound has also been explored for its role in developing functionalized polymers. Its reactivity allows it to serve as a building block for creating materials with specific properties, such as improved thermal stability and chemical resistance. This application is particularly relevant in the development of coatings and adhesives that require enhanced performance under various environmental conditions.
Case Studies
Case Study: Synthesis of N-Benzylideneaniline
In a notable study, researchers employed this compound to synthesize N-benzylideneaniline through a Schiff base reaction using Kinnow peel powder as a catalyst. The reaction demonstrated high yields and showcased the compound's utility in eco-friendly synthesis methods .
Case Study Summary Table
Comparison with Similar Compounds
Benzaldehyde: Lacks the ethylsulfanyl group, making it less reactive in certain substitution reactions.
2-(Methylsulfanyl)benzaldehyde: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl, leading to different reactivity and applications.
4-(Ethylsulfanyl)benzaldehyde: The position of the ethylsulfanyl group affects its chemical properties and reactivity.
Uniqueness: 2-(Ethylsulfanyl)benzaldehyde is unique due to the presence of the ethylsulfanyl group at the ortho position relative to the aldehyde group. This positioning influences its reactivity and makes it a valuable intermediate in organic synthesis and research applications.
Biological Activity
2-(Ethylsulfanyl)benzaldehyde, a compound characterized by the presence of an ethylthio group attached to a benzaldehyde moiety, has garnered attention in various fields of biological research. Its potential biological activities include antimicrobial, anticancer, and enzyme inhibitory effects. This article reviews the current understanding of its biological activity, supported by case studies and research findings.
- Chemical Formula : C9H10OS
- CAS Number : 53606-33-0
- Molecular Weight : 170.24 g/mol
The structure of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with sulfur-containing groups, like this compound, exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzaldehyde with thioether functionalities showed enhanced activity against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Candida albicans | 10 |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. One notable study investigated its effects on human cancer cell lines, including breast and lung cancer cells. The compound exhibited cytotoxic effects, leading to apoptosis in cancer cells at concentrations ranging from 10 to 50 µM.
Mechanism of Action :
- Induction of oxidative stress.
- Activation of caspase pathways.
- Inhibition of cell proliferation.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 25 |
A549 (Lung Cancer) | 30 |
These findings highlight the potential for further development into therapeutic agents targeting cancer .
Enzyme Inhibition
This compound has been studied for its inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs). These enzymes are crucial in regulating pH and fluid balance in biological systems. The compound's thioether group may facilitate binding to the active site of CAs, thereby inhibiting their activity.
A recent study employed isothermal titration calorimetry to assess binding affinities:
Enzyme | Binding Affinity (Kd) |
---|---|
Carbonic Anhydrase II | 50 nM |
Carbonic Anhydrase IX | 75 nM |
The inhibition of CAs by this compound suggests potential applications in treating conditions such as glaucoma and edema .
Case Studies
- Antimicrobial Efficacy : A clinical trial involving topical formulations containing this compound showed significant improvement in wound healing rates compared to placebo treatments.
- Cancer Research : In vivo studies using mouse models demonstrated that administration of the compound resulted in reduced tumor size and improved survival rates compared to untreated controls.
Properties
IUPAC Name |
2-ethylsulfanylbenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-2-11-9-6-4-3-5-8(9)7-10/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPHHWXZMVMABO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517641 | |
Record name | 2-(Ethylsulfanyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53606-33-0 | |
Record name | 2-(Ethylsulfanyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.